2,3-Diphenyl-2-butenedioic acid 2,3-Diphenyl-2-butenedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0666187
InChI: InChI=1S/C16H12O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H,(H,17,18)(H,19,20)/b14-13-
SMILES: C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

2,3-Diphenyl-2-butenedioic acid

CAS No.:

Cat. No.: VC0666187

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diphenyl-2-butenedioic acid -

Specification

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name (Z)-2,3-diphenylbut-2-enedioic acid
Standard InChI InChI=1S/C16H12O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H,(H,17,18)(H,19,20)/b14-13-
Standard InChI Key QQCYMGFLVZNQQO-YPKPFQOOSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C(=O)O)/C(=O)O
SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2,3-Diphenyl-2-butenedioic acid features a four-carbon chain with a double bond between positions 2 and 3, with phenyl groups attached at these same positions. The molecule contains two carboxylic acid groups at positions 1 and 4, making it a dicarboxylic acid. This structure is related to, but distinct from, 2,3-diphenylbutanedioic acid (also known as 2,3-diphenylsuccinic acid), which has a similar arrangement but contains a single bond between positions 2 and 3 .

The structural formula can be represented as:

HOOC-C(Ph)=C(Ph)-COOH

Where Ph represents a phenyl group (C₆H₅-).

Nomenclature and Identification

The systematic IUPAC name of the compound is 2,3-diphenyl-2-butenedioic acid, which follows the nomenclature rules for unsaturated dicarboxylic acids. This naming system indicates:

  • Butenedioic: A four-carbon chain with a double bond and two carboxylic acid groups

  • 2,3-diphenyl: Two phenyl groups attached at positions 2 and 3

  • 2-: The position of the double bond (between C2 and C3)

The compound is structurally related to 2,3-diphenylbutanedioic acid, which has the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . Due to the double bond replacing two hydrogen atoms, 2,3-diphenyl-2-butenedioic acid would have the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.27 g/mol.

Related Compounds

Several structurally related compounds appear in chemical literature:

CompoundMolecular FormulaKey Structural Difference
2,3-Diphenylbutanedioic acidC₁₆H₁₄O₄Saturated (single bond at C2-C3)
2,2-Diphenylbutanedioic acidC₁₆H₁₄O₄Both phenyl groups at C2 position
2,3-Diphenyl-2,3-butanediolC₁₆H₁₈O₂Alcohol groups instead of carboxylic acids
2,3-Diphenyl-1,3-butadieneC₁₆H₁₄Diene with phenyl groups

2,3-Diphenylbutanedioic acid (2,3-diphenylsuccinic acid) is particularly important for comparison as it shares the same carbon skeleton with phenyl groups at positions 2 and 3, differing only in saturation level . This compound has reported synonyms including "7584-72-7" (CAS number), "2,3-DIPHENYLSUCCINICACID," and "α,β-Diphenylsuccinic acid" .

Physical and Chemical Properties

Molecular Properties

Based on structural analysis and comparison with similar compounds, 2,3-diphenyl-2-butenedioic acid likely exhibits the following properties:

PropertyValueNotes
Molecular Weight268.27 g/molCalculated from molecular formula C₁₆H₁₂O₄
XLogP3~2.8-3.2Estimated based on related compounds
Hydrogen Bond Donors2From carboxylic acid groups
Hydrogen Bond Acceptors4From carboxylic acid groups
Rotatable Bonds3Fewer than 2,3-diphenylsuccinic acid due to double bond

The compound's related saturated analog, 2,3-diphenylbutanedioic acid, has a computed XLogP3 value of 2.6 and contains 5 rotatable bonds . The presence of the double bond in 2,3-diphenyl-2-butenedioic acid would restrict rotation, resulting in fewer rotatable bonds and likely increasing the compound's rigidity.

Stereochemical Considerations

Synthesis and Production

Dehydration of 2,3-Diphenylbutanedioic Acid

A potentially viable synthetic route could involve dehydration of 2,3-diphenylbutanedioic acid using dehydrating agents. This approach would be analogous to the conversion of succinic acid to maleic or fumaric acid.

Oxidation of 2,3-Diphenyl-1,3-butadiene

The search results mention 2,3-diphenyl-1,3-butadiene, which could potentially be oxidized to yield 2,3-diphenyl-2-butenedioic acid . The synthesis of 2,3-diphenyl-1,3-butadiene is described as proceeding through the dehydration of 2,3-diphenyl-2,3-butanediol under vacuum .

Related Synthetic Procedures

The search results provide information on the synthesis of related compounds that might inform potential routes to 2,3-diphenyl-2-butenedioic acid:

  • Photoreduction of acetophenone to 2,3-diphenyl-2,3-butanediol using UV irradiation with Sun lamps (275W)

  • Dehydration of 2,3-diphenyl-2,3-butanediol to 2,3-diphenyl-1,3-butadiene

  • Polymerization of 2,3-diphenyl-1,3-butadiene using AIBN initiator in bulk or emulsion conditions

These procedures indicate feasible reaction pathways for transforming phenyl-substituted compounds, which could potentially be adapted for the synthesis of 2,3-diphenyl-2-butenedioic acid.

Applications and Research Context

Research Findings on Related Compounds

The literature discussed in the search results focuses on the synthesis and polymerization of related diphenyl compounds. Specifically:

  • The photoreduction of acetophenone yields 2,3-diphenyl-2,3-butanediol in high yield (87%)

  • 2,3-Diphenyl-1,3-butadiene can be polymerized using both bulk and emulsion techniques, with yields of 78% and 77% respectively

  • The resulting polymer (1,4-poly-2,3-diphenyl-1,3-butadiene or PDPBD) can be hydrogenated to high degrees (over 99%)

These findings demonstrate the synthetic accessibility and versatility of diphenyl-substituted butane derivatives, suggesting potential synthetic and application pathways for 2,3-diphenyl-2-butenedioic acid.

Spectroscopic Analysis

Infrared spectroscopy has been used to monitor reactions involving related diphenyl compounds, including the photoreduction of acetophenone and the hydrogenation of polymers . For 2,3-diphenyl-2-butenedioic acid, key spectroscopic features would likely include:

  • IR absorption bands for:

    • Carboxylic acid C=O stretching (~1700 cm⁻¹)

    • C=C stretching (~1650 cm⁻¹)

    • O-H stretching (broad, ~3000-3500 cm⁻¹)

    • Aromatic C=C stretching (~1600 and ~1450 cm⁻¹)

  • NMR spectroscopy would show:

    • Aromatic protons (δ ~7.0-7.5 ppm)

    • Carboxylic acid protons (δ ~12 ppm)

    • No signals for methine protons at C2 and C3 (unlike in 2,3-diphenylbutanedioic acid)

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